molecular formula C5H7NO2S B103931 Methyl 3-isothiocyanatopropionate CAS No. 18967-35-6

Methyl 3-isothiocyanatopropionate

Cat. No.: B103931
CAS No.: 18967-35-6
M. Wt: 145.18 g/mol
InChI Key: VLIJIUDWAKBKSO-UHFFFAOYSA-N
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Description

Methyl 3-isothiocyanatopropionate is an organic compound with the molecular formula C5H7NO2S and a molecular weight of 145.18 g/mol . . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a propionate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-isothiocyanatopropionate can be synthesized through a multi-step process involving the reaction of carbon disulfide with methyl aminopropionate salt in the presence of triethylamine and dichloromethane at 0-20°C . This is followed by the addition of p-toluenesulfonyl chloride at 0°C for 3 hours . The reaction conditions are crucial for obtaining a high yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isothiocyanatopropionate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, forming new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and electrophiles. Reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions with amines yield thiourea derivatives, while addition reactions with electrophiles can produce various substituted isothiocyanates.

Comparison with Similar Compounds

Methyl 3-isothiocyanatopropionate can be compared with other isothiocyanate-containing compounds, such as:

    Phenethyl isothiocyanate: Known for its anticancer properties.

    Sulforaphane: Found in cruciferous vegetables and studied for its chemopreventive effects.

    Allyl isothiocyanate: Commonly found in mustard oil and known for its antimicrobial properties.

This compound is unique due to its specific structure, which allows for diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

methyl 3-isothiocyanatopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-8-5(7)2-3-6-4-9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIJIUDWAKBKSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172377
Record name Methyl 3-isothiocyanatopropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18967-35-6
Record name Methyl 3-isothiocyanatopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-isothiocyanatopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-isothiocyanatopropanoate
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Synthesis routes and methods I

Procedure details

To β-alanine methyl esterhydrochloric acid salt suspended in methylene chloride (60 mL) was added triethylamine (10.87 g, 107.4 mmol). The reaction mixture was cooled downed to -15° C. before adding carbon disulfide (4.1 g, 53.8 mmol) dissolved in chloromethane (30 mL) dropwise over 25 minutes. The reaction was warmed to 10° C. and stirred for 10 minutes. before lowering the temperature to 0° C. and adding ethyl chloroformate (5.83 g, 53.7 mmol) dissolved in chloromethane (5 mL) dropwise over 15 minutes. The temperature was increased to room temperature and stirred for 20 minutes before lowering to 0° C. Triethylamine (5.43 g, 53.7 mmol) was then added. The temperature was increased to room temperature and then stirred for 30 minutes. The reaction mixture was washed with water (50 mL), 1N hydrochloric acid (50 mL), 5% sodium bicarbonate and water (50 mL), dried over magnesium sulfate, filtered and concentrated under vacuo to give 7.3 g. of crude product. Flash chromatography (ethyl acetate/hexane, 1:4) afforded the desired product (4.03 g, 52%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.87 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Quantity
5.83 g
Type
reactant
Reaction Step Four
Quantity
5.43 g
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Eight
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
52%

Synthesis routes and methods II

Procedure details

1,256 ml of triethylamine was added to a solution of 603.6 g of β-alaninemethylester sulfate in 1.5 liter of methyl alcohol under cooling with ice. 235 ml of carbon disulfide was added dropwise to the system at a temperature of 10° C. or lower. After the dropwise addition, the system was then stirred at a temperature of 10° C. or lower for 1 hour. 288 ml of ethyl chloroformate was added dropwise to the system at a temperature of 5° C. or lower. The system was then stirred for 2 hours. After the reaction, the reaction solution was then subjected to separation with ethyl acetate and water. The ethyl acetate phase thus extracted was dried with magnesium sulfate, and then filtered off. Ethyl acetate was then distilled off from the system under reduced pressure to obtain 389.1 g (yield: 89.3%) of the desired substance in the form of oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
603.6 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
235 mL
Type
reactant
Reaction Step Two
Quantity
288 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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